molecular formula C9H14N2O2 B592169 Tert-butyl 1H-pyrrol-1-ylcarbamate CAS No. 937046-95-2

Tert-butyl 1H-pyrrol-1-ylcarbamate

Cat. No. B592169
M. Wt: 182.223
InChI Key: JDOTVVAIWOCYFL-UHFFFAOYSA-N
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Patent
US08129379B2

Procedure details

A 2 L, 3-neck RB was fitted w/stir bar, N2 inlet, rubber septum low-temp. thermometer and ice/acetone cooling bath. Pyrrol-1-yl-carbamic acid tert-butyl ester (99.0 g, 0.543 mol) was added to the reactor, dissolved w/anhydrous acetonitrile (700 mL) and the stirred solution was cooled to 0° C. Chlorosulfonyl isocyanate (49.7 mL, 0.57 mol) was added dropwise via syringe (maintaining an internal temp. below 5° C.); after ˜20 minutes a suspension was observed. After 45 minutes N,N-dimethylformamide (anhydrous, 100 mL) was added dropwise via addition funnel (keeping internal temp. below 5° C.) and the reaction mixture became a solution. Stirring @ 0° C. was continued for 45 minutes, then the reaction was allowed to warm to RT; monitoring by TLC (silica gel, 1:3 ethyl acetate/hexane, UV, ninydrin stain) of a quenched sample indicated that the reaction had progressed to completion. The mixture was poured onto ice (˜2 L) and stirred with addition of EtOAc (2 L). The layers were separated and the organic layer was dried over magnesium sulfate. The dried solution was filtered through a pad of 30/40 Magnesol and the filtrate was concentrated to dryness in vacuo, then the residue was dissolved in a minimum volume of dichloromethane and chromatographed on a plug of silica gel, eluting with ethyl acetate/hexane, 0-50% ethyl acetate. The clean, product-containing fractions were combined and concentrated to dryness in vacuo, to afford the desired product as a white solid, 69.8 g (62%). A somewhat impure fraction provided additional material, 16.8 g (15%), bringing the total recovery to 86.6 g, (77%). 1H-NMR (CD3OD): 0.01 (dd, 1H, J=3.0, 1.6 Hz), 6.82 (dd, 1H, J=4.4, 1.7 Hz), 6.19 (dd, 1H, J=4.2, 2.9 Hz), 4.88 (s, 1H, H2O+NH—), 1.50 (br s, 9H, HN—BOC); MS: LC/MS (+esi), m/z=207.9 [M+H]
[Compound]
Name
ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
99 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three
Quantity
49.7 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
2 L
Type
solvent
Reaction Step Six
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:13])[NH:7][N:8]1[CH:12]=[CH:11][CH:10]=[CH:9]1)([CH3:4])([CH3:3])[CH3:2].[C:14](#[N:16])C.ClS(N=C=O)(=O)=O.CN(C)C=O>CCOC(C)=O.C(OCC)(=O)C.CCCCCC>[C:14]([C:9]1[N:8]([NH:7][C:6](=[O:13])[O:5][C:1]([CH3:4])([CH3:2])[CH3:3])[CH:12]=[CH:11][CH:10]=1)#[N:16] |f:5.6|

Inputs

Step One
Name
ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
99 g
Type
reactant
Smiles
C(C)(C)(C)OC(NN1C=CC=C1)=O
Step Three
Name
Quantity
700 mL
Type
reactant
Smiles
C(C)#N
Step Four
Name
Quantity
49.7 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Step Six
Name
Quantity
2 L
Type
solvent
Smiles
CCOC(=O)C
Step Seven
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
w/stir bar, N2 inlet
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2 L, 3-neck RB was fitted
TEMPERATURE
Type
TEMPERATURE
Details
maintaining an internal temp
CUSTOM
Type
CUSTOM
Details
below 5° C.
STIRRING
Type
STIRRING
Details
Stirring @ 0° C.
WAIT
Type
WAIT
Details
was continued for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
ADDITION
Type
ADDITION
Details
The mixture was poured onto ice (˜2 L)
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The dried solution was filtered through a pad of 30/40 Magnesol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in a minimum volume of dichloromethane
CUSTOM
Type
CUSTOM
Details
chromatographed on a plug of silica gel
WASH
Type
WASH
Details
eluting with ethyl acetate/hexane, 0-50% ethyl acetate
ADDITION
Type
ADDITION
Details
The clean, product-containing fractions
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(#N)C=1N(C=CC1)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.